molecular formula C10H9NO5 B12603400 3-(2H-1,3-Benzodioxol-5-yl)-2-nitroprop-2-en-1-ol CAS No. 905564-21-8

3-(2H-1,3-Benzodioxol-5-yl)-2-nitroprop-2-en-1-ol

Cat. No.: B12603400
CAS No.: 905564-21-8
M. Wt: 223.18 g/mol
InChI Key: WGMJOSLIKRMTQU-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)-2-nitroprop-2-en-1-ol is an organic compound characterized by the presence of a benzodioxole ring and a nitropropene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-Benzodioxol-5-yl)-2-nitroprop-2-en-1-ol typically involves the condensation of 1,3-benzodioxole with nitropropene under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, in an organic solvent like ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-Benzodioxol-5-yl)-2-nitroprop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2H-1,3-Benzodioxol-5-yl)-2-nitroprop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-Benzodioxol-5-yl)-2-nitroprop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring may also interact with enzymes or receptors, modulating their activity and contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2H-1,3-Benzodioxol-5-yl)-2-nitroprop-2-en-1-ol is unique due to its combination of a benzodioxole ring and a nitropropene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

905564-21-8

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-nitroprop-2-en-1-ol

InChI

InChI=1S/C10H9NO5/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-4,12H,5-6H2

InChI Key

WGMJOSLIKRMTQU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(CO)[N+](=O)[O-]

Origin of Product

United States

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